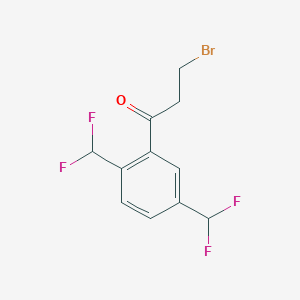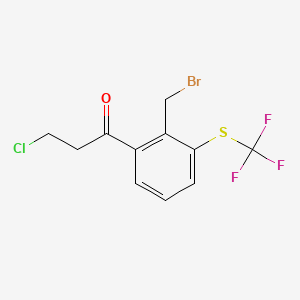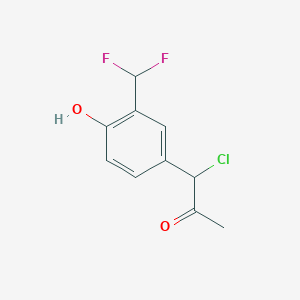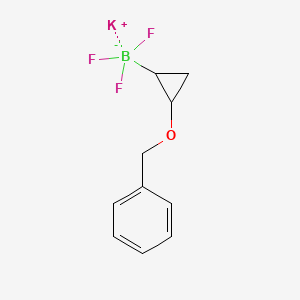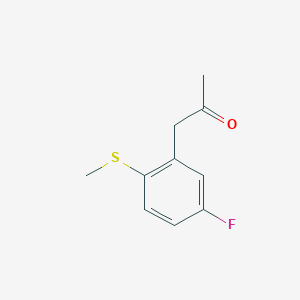
1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11FOS It is a derivative of phenylpropanone, characterized by the presence of a fluorine atom and a methylthio group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-(methylthio)benzaldehyde and acetone.
Condensation Reaction: The key step involves a condensation reaction between 5-fluoro-2-(methylthio)benzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways: Biochemical pathways that are modulated by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chloro-2-fluoro-3-(methylthio)phenyl)propan-1-one
- 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone
Uniqueness
1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both a fluorine atom and a methylthio group, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H11FOS |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5H2,1-2H3 |
Clave InChI |
VFMSNMSLVJPBHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


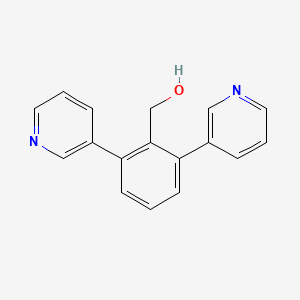
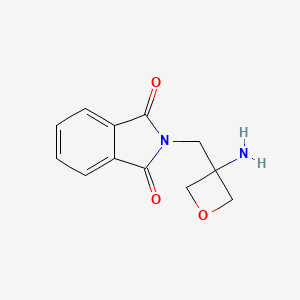
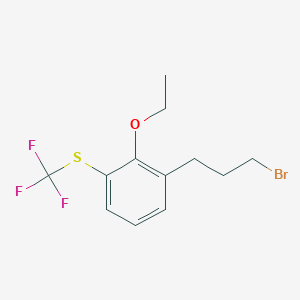
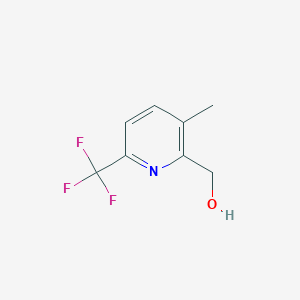
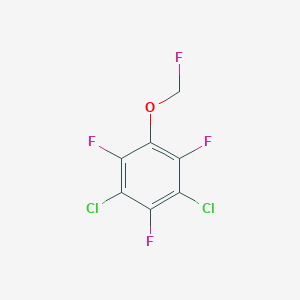

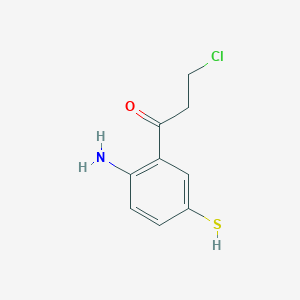
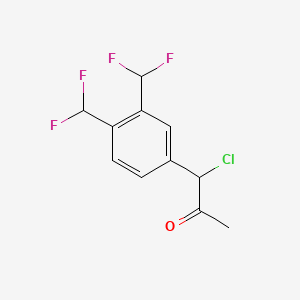
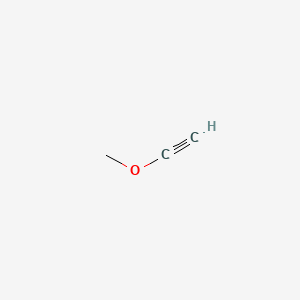
![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)
